molecular formula C26H27N5O3 B11471518 6-butyl-8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

6-butyl-8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11471518
M. Wt: 457.5 g/mol
InChI Key: HRDFTUZCMNSPTC-UHFFFAOYSA-N
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Description

6-butyl-8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopyrimidines This compound is characterized by its unique structure, which includes a purine core fused with an imidazole ring, and various substituents such as butyl, methoxyphenyl, and phenyl groups

Preparation Methods

The synthesis of 6-butyl-8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors such as formamide and cyanamide.

    Substitution Reactions:

    Cyclization: The final step involves cyclization to form the imidazole ring fused with the purine core.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

6-butyl-8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-butyl-8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 6-butyl-8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-butyl-8-(4-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

8-butyl-6-(4-methoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H27N5O3/c1-5-6-12-20-21(17-10-8-7-9-11-17)30(18-13-15-19(34-4)16-14-18)25-27-23-22(31(20)25)24(32)29(3)26(33)28(23)2/h7-11,13-16H,5-6,12H2,1-4H3

InChI Key

HRDFTUZCMNSPTC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

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